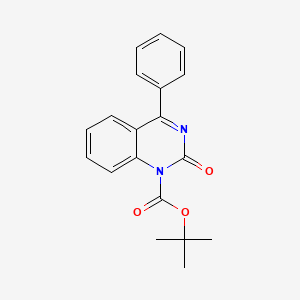

tert-Butyl 2-oxo-4-phenylquinazoline-1(2H)-carboxylate

Description

Properties

Molecular Formula |

C19H18N2O3 |

|---|---|

Molecular Weight |

322.4 g/mol |

IUPAC Name |

tert-butyl 2-oxo-4-phenylquinazoline-1-carboxylate |

InChI |

InChI=1S/C19H18N2O3/c1-19(2,3)24-18(23)21-15-12-8-7-11-14(15)16(20-17(21)22)13-9-5-4-6-10-13/h4-12H,1-3H3 |

InChI Key |

UFDBWUBWOFVMQV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=CC=CC=C2C(=NC1=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Detailed Preparation Methods

Starting Materials and Reagents

- 2-Aminobenzamides or related aminobenzamide derivatives serve as the primary substrates for quinazoline ring formation.

- tert-Butyl dicarbonate [(Boc)2O] is used as the tert-butoxycarbonyl (Boc) protecting group donor, facilitating ester formation.

- Catalysts such as 4-dimethylaminopyridine (DMAP) are employed to promote acylation and ring closure.

- Solvents like dichloromethane (CH2Cl2), acetonitrile (CH3CN), and dimethylformamide (DMF) are used depending on reaction conditions.

- Bases such as triethylamine (Et3N) or other organic bases assist in deprotonation and reaction progression.

One-Pot Synthesis via DMAP-Catalyzed Cyclization

A prominent method involves a one-pot synthesis where 2-aminobenzamide derivatives react with tert-butyl dicarbonate in the presence of DMAP catalyst to form quinazoline-2,4-diones, which are structurally related to the target compound. This method benefits from mild reaction conditions, high yields, and metal-free catalysis, making it attractive for synthesizing tert-butyl 2-oxo-4-phenylquinazoline-1(2H)-carboxylate analogs.

Reaction Conditions and Outcomes

| Entry | Substrate (R1) | Catalyst | Base | Solvent | Yield of Quinazoline Product (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | H | DMAP | Et3N | CH2Cl2 | 33 | Side product 9% |

| 2 | H | None | Et3N | CH2Cl2 | 13 | Lower yield without DMAP |

| 3 | H | DMAP | None | CH2Cl2 | 79 | Improved yield without base |

| 4 | H | None | None | CH2Cl2 | 47 | Partial reaction without catalyst |

| 10 | H | DMAP | None | CH3CN | 94 | Optimal solvent and catalyst |

| 13 | CH3 | DMAP | None | CH3CN | 92 | High yield under microwave |

Note: Reactions conducted at room temperature or under microwave irradiation; isolated yields reported.

This table summarizes findings from a study where the combination of tert-butyl dicarbonate and DMAP in acetonitrile yielded the highest conversion to quinazoline derivatives, indicating the efficiency of this catalytic system for the formation of tert-butyl protected quinazoline structures.

Alternative Approaches

- Hydrogenation-Condensation Strategy : Using oxalyl chloride as a carbonyl precursor under p-toluenesulfonic acid catalysis provides a two-step method with mild conditions and high yields but limited substrate scope.

- Nucleophilic Substitution and Esterification : The tert-butyl ester group can be introduced or modified via esterification reactions or hydrolyzed under acidic/basic conditions to yield the corresponding acids for further derivatization.

Reaction Mechanism Insights

The key mechanistic step involves the nucleophilic attack of the amino group on the carbonyl carbon, facilitated by the Boc reagent and DMAP catalyst, leading to ring closure and formation of the quinazoline-2,4-dione scaffold. The tert-butyl group acts as a protecting group, stabilizing the carboxylate functionality during the synthesis and allowing for selective deprotection if needed.

Summary Table of Preparation Methods

| Method | Key Reagents | Catalyst/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| One-pot DMAP-catalyzed Boc method | 2-Aminobenzamide, (Boc)2O, DMAP | Room temp or microwave, CH3CN | 79–94 | Mild, metal-free, high yield | Substrate scope may vary |

| Hydrogenation-condensation | 2-Aminobenzamide, oxalyl chloride | PTSA catalyst, mild conditions | High | No purification, low toxicity | Limited substrate applicability |

| Nucleophilic substitution | Quinazoline intermediates | Acidic/basic hydrolysis | Variable | Versatile for derivatives | Requires careful control |

Research Findings and Practical Considerations

- The use of DMAP as a superacylation catalyst significantly enhances the efficiency of tert-butyl ester formation and quinazoline ring closure.

- Solvent choice critically affects yield, with acetonitrile providing superior results compared to dichloromethane or DMF.

- Microwave irradiation can reduce reaction times drastically while maintaining high yields.

- The tert-butyl protecting group is stable under a range of conditions but can be selectively removed to allow further functionalization.

- These preparation methods enable the synthesis of this compound with high purity, suitable for medicinal chemistry applications and further derivatization.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-oxo-4-phenylquinazoline-1(2H)-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinazoline-2,4-dione derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products Formed

Oxidation: Quinazoline-2,4-dione derivatives

Reduction: Alcohol derivatives

Substitution: Various substituted quinazoline and phenyl derivatives

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity:

Preliminary studies indicate that tert-butyl 2-oxo-4-phenylquinazoline-1(2H)-carboxylate may inhibit key enzymes involved in cancer cell proliferation. Research has shown that compounds with similar structures can modulate receptor activity associated with inflammatory responses, suggesting this compound's potential as an anticancer agent.

2. Enzyme Inhibition:

The compound's ability to interact with specific receptors or enzymes opens avenues for therapeutic applications. Ongoing research aims to elucidate its mechanism of action, which may involve the modulation of pathways related to cancer and inflammation.

3. Synthesis of Derivatives:

The compound serves as a valuable building block for synthesizing various derivatives. The tert-butyl ester can be hydrolyzed to yield corresponding carboxylic acids, which can further participate in esterification or amidation reactions, expanding the library of potential therapeutic agents.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique properties of this compound relative to other quinazoline derivatives:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| tert-Butyl 2-oxo-4-phenyldihydroquinazoline | Quinazoline derivative | Potential antitumor activity |

| tert-Butyl 4-(aminomethyl)-4-[3-(trifluoromethyl)benzyl]piperidine-1-carboxylate | Piperidine derivative | Anticancer properties |

| tert-butyl (4R)-2-oxo-4-phenylpyrrolidine-1-carboxylate | Pyrrolidine derivative | Antimicrobial effects |

| (+/-)-tert-butyl 2-oxo-4-phenylazetidine | Azetidine derivative | Neuroprotective effects |

The distinct quinazoline framework combined with the tert-butyl carboxylate group gives this compound unique pharmacological properties compared to its analogs .

Case Studies and Research Findings

Research has focused on synthesizing various quinazoline derivatives using one-pot reactions, which streamline the process and enhance yields. For instance, studies have demonstrated successful synthesis methods that convert carboxylic acid derivatives into more complex structures, paving the way for further exploration of their biological activities .

Additionally, investigations into the bioavailability and efficacy of topical formulations containing quinazoline derivatives have been conducted. These studies emphasize the importance of understanding how these compounds behave in biological systems to optimize their therapeutic potential .

Mechanism of Action

The mechanism of action of tert-Butyl 2-oxo-4-phenylquinazoline-1(2H)-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazoline core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The phenyl group and tert-butyl ester enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

a) tert-Butyl 7-(2-Ethyl-5-methyloxazol-4-ylmethoxy)-6-(tetrazol-5-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (Compound 12c)

- Core Structure: Tetrahydroisoquinoline with Boc protection at the 2-position.

- Substituents : A bulky oxazolylmethyl ether at position 7 and a tetrazole group at position 4.

- NMR Data : Distinctive signals at δ 3.60–3.72 (2H, m) and δ 8.18 (1H, s) indicate electronic effects from the oxazole and tetrazole groups, respectively .

- Comparison: Unlike the planar quinazoline core, the tetrahydroisoquinoline in 12c introduces conformational flexibility.

b) tert-Butyl 6-Cyano-7-(2,5-dimethyloxazol-4-ylmethoxy)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (Compound 11b)

- Substituents: Cyano group at position 6 and dimethyloxazole at position 5.

- NMR Data: δ 2.43 (3H, s) corresponds to methyl groups on the oxazole ring, while δ 7.74 (1H, s) reflects the cyano group’s electron-withdrawing effect .

c) tert-Butyl 4-(aminocarbonyl)tetrahydropyridine-1(2H)-carboxylate

- Core Structure : Tetrahydropyridine with Boc protection.

- Substituents: Aminocarbonyl group at position 3.

- Physical Properties : Melting point 163–164°C and molecular weight 228.28 g/mol .

- Comparison: The aminocarbonyl group facilitates hydrogen bonding, impacting crystallinity and solubility. The quinazoline derivative’s aromaticity may confer greater thermal stability.

Physicochemical and Functional Properties

- Tetrazole and cyano substituents in analogues enhance polarity, affecting solubility and bioactivity .

Biological Activity

tert-Butyl 2-oxo-4-phenylquinazoline-1(2H)-carboxylate is a synthetic organic compound with a quinazoline structure, recognized for its potential in medicinal chemistry. Its molecular formula is CHNO, and it has garnered attention due to its biological activities, particularly in the context of cancer and inflammation.

Structure and Synthesis

The compound features a quinazoline core with a phenyl group and a tert-butyl ester. The synthesis typically involves nucleophilic substitutions and condensation reactions, leveraging the reactivity of the carbonyl group within the quinazoline ring.

Synthesis Steps:

- Formation of the quinazoline framework.

- Introduction of the tert-butyl ester group.

- Purification and characterization through analytical techniques such as NMR and IR spectroscopy.

Anticancer Properties

Research indicates that compounds similar to this compound may exhibit anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. Preliminary studies suggest that this compound can modulate receptor activities linked to inflammatory responses, potentially leading to therapeutic benefits against various cancers.

Case Study:

A study evaluated derivatives of quinazoline compounds, including this compound, for their binding affinity to the translocator protein (TSPO). Some derivatives demonstrated significant inhibition with K(i) values in the nanomolar range, indicating potent biological activity .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial activity . Similar quinazoline derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus. The mechanism appears to involve interaction with bacterial enzymes, disrupting their function and leading to cell death .

Comparative Analysis

To understand the uniqueness of this compound, we can compare it with related compounds:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| tert-butyl 2-oxo-4-phenyldihydroquinazoline | Quinazoline derivative | Potential antitumor activity |

| tert-butyl 4-(aminomethyl)-4-[3-(trifluoromethyl)benzyl]piperidine-1-carboxylate | Piperidine derivative | Anticancer properties |

| tert-butyl (4R)-2-oxo-4-phenylpyrrolidine-1-carboxylate | Pyrrolidine derivative | Antimicrobial effects |

| (+/-)-tert-butyl 2-oxo-4-phenylazetidine | Azetidine derivative | Neuroprotective effects |

The distinct quinazoline framework combined with the tert-butyl carboxylate group may confer unique pharmacological properties compared to other derivatives listed above.

The proposed mechanism of action for this compound involves:

- Nucleophilic Attack: The carbonyl group in the quinazoline ring can undergo nucleophilic attack.

- Enzyme Inhibition: Interaction with specific enzymes or receptors may inhibit their activity, leading to reduced cell proliferation or inflammatory responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.